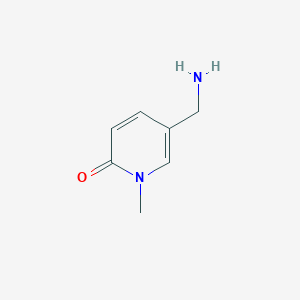

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(Aminomethyl)-1-methyl-2(1H)-pyridinone" is a derivative of the pyridinone family, which is a class of heterocyclic aromatic organic compounds. Pyridinones are known for their diverse biological activities and have been the subject of various synthetic methods due to their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of pyridinone derivatives can be achieved through various methods. For instance, the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles with triethylamine as a base catalyst can lead to the formation of functionalized 2-pyridinones . Additionally, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently produce 3,5-disubstituted-2-pyridylpyrroles, indicating the versatility of 2-(aminomethyl)pyridine as a starting material for synthesizing pyridine-based heterocycles . The Ritter reaction has also been employed to prepare 5-(1-aminocyclohexyl)-2(1H)-pyridinones, demonstrating the reactivity of related pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can exhibit tautomerism, as observed in the Schiff base derivatives of 4-acylpyrazolone. These compounds remain in the amine-one(I) tautomeric form in chloroform solutions at room temperature, and the crystal structure of a related compound supports the stabilization of this tautomer through strong hydrogen bonding .

Chemical Reactions Analysis

Pyridinone derivatives can undergo various chemical reactions. For example, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves methods such as reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Furthermore, 5-aminofuro[3,2-c]pyridinium tosylates can be synthesized by direct N-amination and can undergo 1,3-dipolar cycloaddition reactions to afford furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure and substituents. The presence of amino groups, for instance, can enhance the solubility and reactivity of these compounds. The synthesis methods and reactions described in the literature suggest that pyridinone derivatives can be tailored to exhibit specific properties, which can be advantageous for their application as pharmaceutical agents .

Scientific Research Applications

-

Synthesis of 1H- and 2H-indazoles

- Field : Organic Chemistry

- Application : The compound is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results : This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .

-

N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole

- Field : Organic Chemistry

- Application : The N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide has been studied .

- Method : The reaction was carried out in the presence of K2CO3 as a base .

- Results : Two separable regioisomers were obtained, and their structures were attributed essentially based on 1H and 13C NMR spectroscopy in addition to the elemental analysis and MS data .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.

properties

IUPAC Name |

5-(aminomethyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJGZLGNXFRQBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)